molecular formula C13H13ClN6OS B11478363 4-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11478363
M. Wt: 336.80 g/mol
InChI Key: HOZXXFODDAZHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and reagents like hydrazine hydrate and sulfuric acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE include other triazole and oxadiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Some examples of similar compounds are:

Properties

Molecular Formula

C13H13ClN6OS

Molecular Weight

336.80 g/mol

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H13ClN6OS/c1-2-20-12(10-11(15)19-21-18-10)16-17-13(20)22-7-8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H2,15,19)

InChI Key

HOZXXFODDAZHQW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=NON=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.